6-cyclopropyl-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one
Description
The exact mass of the compound this compound is 402.17033339 g/mol and the complexity rating of the compound is 716. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-cyclopropyl-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-5-fluoro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4/c1-28-14-9-13(10-15(11-14)29-2)19(27)24-5-7-25(8-6-24)20-22-17(12-3-4-12)16(21)18(26)23-20/h9-12H,3-8H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUSBJGILSZZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrase , a type IIA topoisomerase found in Gram-negative bacteria. DNA gyrase is responsible for controlling bacterial DNA topology by interconverting relaxed and supercoiled forms of DNA.
Mode of Action
The compound interacts with its target, DNA gyrase, by binding to it. This binding inhibits the function of DNA gyrase, thereby preventing the supercoiling of bacterial DNA. This disruption in DNA topology inhibits bacterial DNA replication, leading to the death of the bacterial cell.
Biochemical Pathways
The compound’s action on DNA gyrase affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. This inhibition disrupts the DNA replication process, leading to the cessation of bacterial growth and ultimately, bacterial death.
Pharmacokinetics
Moreover, these compounds are intended to have activity against current quinolone-resistant bacterial strains.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and the death of bacterial cells. By disrupting DNA replication through the inhibition of DNA gyrase, the compound prevents the bacteria from multiplying, leading to a reduction in the bacterial population.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
